molecular formula C19H17ClN4O B10901309 N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylacetohydrazide

N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylacetohydrazide

Cat. No.: B10901309
M. Wt: 352.8 g/mol
InChI Key: IXUGKPXUWWYEHI-FYJGNVAPSA-N
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Description

N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylacetohydrazide is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylacetohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylacetohydrazide is unique due to the presence of the chloro and methyl substituents on the pyrazole ring, which can influence its reactivity and biological activity. These substituents can enhance the compound’s ability to form stable complexes with metals and improve its pharmacological properties.

Properties

Molecular Formula

C19H17ClN4O

Molecular Weight

352.8 g/mol

IUPAC Name

N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C19H17ClN4O/c1-14-17(19(20)24(23-14)16-10-6-3-7-11-16)13-21-22-18(25)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3,(H,22,25)/b21-13+

InChI Key

IXUGKPXUWWYEHI-FYJGNVAPSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)CC2=CC=CC=C2)Cl)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)CC2=CC=CC=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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